molecular formula C12H17BrN2O3 B2663828 tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate CAS No. 334016-81-8

tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate

Cat. No.: B2663828
CAS No.: 334016-81-8
M. Wt: 317.183
InChI Key: UBJLVGVELDIIMA-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate (CAS: 1138443-96-5) is a pyridine derivative featuring a bromo substituent at position 5, a methoxy group at position 2, and a tert-butyl carbamate moiety linked via a methyl group at position 3 of the pyridine ring. Its molecular formula is C₁₂H₁₇BrN₂O₃, with a molecular weight of 317.18 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging its bromo and methoxy groups for further functionalization via cross-coupling reactions.

Properties

IUPAC Name

tert-butyl N-[(5-bromo-2-methoxypyridin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-6-8-5-9(13)7-14-10(8)17-4/h5,7H,6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJLVGVELDIIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate serves as a versatile building block in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutics aimed at neurological disorders and cancer treatment.

Case Study: Neurological Disorders

Research indicates that derivatives of pyridine-containing carbamates can exhibit neuroprotective effects. For instance, compounds similar to this compound have been shown to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology. In vitro studies demonstrated that such compounds could reduce amyloid-beta aggregation, potentially mitigating neurodegenerative processes .

2. Anticancer Activity

The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for anticancer therapy. Preliminary studies suggest that it may inhibit tumor growth by affecting the cellular mechanisms that regulate cancer cell survival .

Agrochemical Applications

1. Pesticide Development

The structural characteristics of this compound make it suitable for use in developing new agrochemicals, particularly pesticides. Its effectiveness against specific pests can be attributed to its ability to interfere with pest metabolic pathways.

Case Study: Efficacy Against Agricultural Pests

Field trials have shown that compounds with similar structures can effectively reduce pest populations while being less toxic to non-target organisms. This balance is crucial for sustainable agricultural practices .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of functional groups necessary for its biological activity. The following table summarizes common synthetic routes:

StepReagents/ConditionsPurpose
15-bromo-2-methoxypyridine + tert-butyl chloroformateFormation of the carbamate
2Base (e.g., triethylamine)Neutralization and stabilization
3Purification (e.g., chromatography)Isolation of pure product

This synthetic flexibility enables researchers to modify the compound for enhanced efficacy or reduced toxicity.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules . The carbamate group can undergo hydrolysis, releasing the active amine that interacts with biological targets .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural analogues, focusing on substituent positions, functional groups, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Pyridine Positions) Functional Groups Key Differences
tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate 1138443-96-5 C₁₂H₁₇BrN₂O₃ 317.18 5-Br, 2-OCH₃, 3-CH₂ Bromo, methoxy, carbamate Reference compound
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate 1188477-11-3 C₁₁H₁₅BrN₂O₂ 287.15 5-Br, 2-CH₂ Bromo, carbamate Lacks methoxy group; carbamate directly at position 2
tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate 1662714-36-4 C₁₁H₁₅BrN₂O₂ 287.15 5-Br, 6-CH₃, 3-NHCO Bromo, methyl, carbamate Methyl at position 6; carbamate directly attached to pyridine
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate 1138443-96-5 C₁₂H₁₇BrN₂O₃ 317.18 5-Br, 3-OCH₃, 2-CH₂ Bromo, methoxy, carbamate Positional isomer: methoxy at position 3 instead of 2
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate 1131041-73-0 C₁₀H₁₂BrClN₂O₃ 323.57 5-Br, 6-Cl, 3-OH, 2-NHCO Bromo, chloro, hydroxy, carbamate Additional chloro and hydroxy groups; carbamate at position 2

Reactivity and Functionalization Potential

  • Bromo Group Reactivity : The bromo substituent at position 5 enables Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, critical for introducing aryl or heteroaryl groups. Compounds like tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate (similarity score 0.93) share this reactivity but differ in regioselectivity due to substituent positions .
  • Methoxy Group Influence : The electron-donating methoxy group at position 2 in the reference compound directs electrophilic substitution to specific sites, contrasting with analogues lacking this group (e.g., tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate ) .
  • Steric and Electronic Effects : Positional isomers (e.g., methoxy at position 3 vs. 2) exhibit distinct electronic profiles, affecting solubility and reactivity. For example, tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate may show altered hydrogen-bonding capacity compared to the reference compound .

Physicochemical Properties and Stability

  • Solubility: Compounds with polar groups (e.g., hydroxy in tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate) exhibit higher aqueous solubility compared to non-polar derivatives .
  • Storage Conditions : Many analogues, including the reference compound, require storage at 2–8°C to prevent decomposition, indicating sensitivity to temperature .

Biological Activity

tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate is an organic compound with significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound, which contains a carbamate functional group and a brominated pyridine moiety, has been the subject of various studies aimed at understanding its pharmacological properties and mechanisms of action.

  • Molecular Formula : C₁₂H₁₇BrN₂O₃
  • Molecular Weight : 317.18 g/mol
  • CAS Number : 334016-81-8
  • Physical State : Solid
  • Solubility : High gastrointestinal absorption and ability to cross the blood-brain barrier (BBB) suggest potential for central nervous system (CNS) activity .

The mechanism of action for this compound is primarily attributed to its interaction with specific biological targets, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds with their active sites, affecting various biological pathways.
  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Properties

Research has shown that this compound possesses significant cytotoxic activity against multiple human cancer cell lines. For instance:

  • In a study evaluating its effects on glioblastoma and neuroblastoma cell lines, the compound demonstrated low lethal concentration (LC50) values, indicating potent cytotoxicity compared to other known agents .
Cell LineLC50 (nM)Notes
U87 (Glioblastoma)200 ± 60Highly sensitive
BE (Neuroblastoma)18.9Most sensitive among tested
Other Cell Lines>300Less sensitive

Enzyme Interaction

The compound has been identified as a substrate for cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are involved in drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs, necessitating further investigation into potential drug-drug interactions .

Study on Cytotoxicity

In a comparative study involving several compounds, this compound was evaluated alongside established chemotherapeutics. The results indicated that this compound could inhibit cell growth at concentrations significantly lower than those required for standard treatments:

  • Experimental Design :
    • Various cancer cell lines were treated with increasing concentrations of the compound.
    • Cell viability was assessed using MTT assays.
  • Findings :
    • The compound exhibited growth inhibition at concentrations below 100 nM in several tested lines.
    • Notably, it induced G2/M cell cycle arrest, a mechanism often associated with antitumor activity.

Biodistribution Studies

Biodistribution studies conducted in mice showed that the compound effectively penetrated the CNS, highlighting its potential utility for treating brain tumors or metastases:

  • Methodology :
    • Mice were administered the compound orally.
    • Tissue samples were collected at various time points to measure radioactivity levels.
  • Results :
    • Significant uptake was observed in brain tissues compared to peripheral organs, supporting its CNS activity profile.

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